

Introduction: A Versatile Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,4-Dibromo-2-methylbutane**

Cat. No.: **B13605250**

[Get Quote](#)

1,4-Dibromo-2-methylbutane (CAS Number: 54462-66-7) is a halogenated hydrocarbon that serves as a crucial intermediate in advanced organic synthesis.[1][2][3] Its bifunctional nature, possessing two bromine atoms at opposing ends of a branched carbon chain, makes it a highly valuable precursor for constructing complex molecular architectures. While not a final drug product itself, its utility in creating novel carbocyclic and heterocyclic scaffolds places it in the toolbox of researchers and process chemists, particularly those in pharmaceutical and materials science development. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and practices.

Core Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its application in synthesis, dictating reaction conditions, purification strategies, and safety protocols. The properties of **1,4-Dibromo-2-methylbutane** are summarized below.

Property	Value	Source
CAS Number	54462-66-7	[1] [2] [4]
Molecular Formula	C ₅ H ₁₀ Br ₂	[1] [2] [4]
Molecular Weight	229.94 g/mol	[1] [2] [5]
Boiling Point	198.7°C at 760 mmHg	[1]
Density	1.668 g/cm ³	[1]
Refractive Index	1.5104	[1]
Flash Point	73.1°C	[1]
LogP (Octanol/Water)	2.80 - 2.9	[1] [5] [6]
IUPAC Name	1,4-dibromo-2-methylbutane	[2]

Synthesis and Mechanistic Insight

The preparation of **1,4-dibromo-2-methylbutane** is most commonly achieved through the bromination of a suitable precursor. One established method involves the conversion of 2-methyl-1,4-butanediol. This transformation exemplifies a robust method for introducing bromine atoms via nucleophilic substitution, typically using a strong brominating agent like hydrobromic acid.

Experimental Protocol: Synthesis from 2-methyl-1,4-butanediol

This protocol describes a representative procedure for the synthesis of **1,4-dibromo-2-methylbutane**. The core of this process is the substitution of hydroxyl groups with bromide ions, driven by acidic conditions.

Materials:

- 2-methyl-1,4-butanediol
- Concentrated Hydrobromic Acid (48% HBr)

- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate (NaHCO_3), saturated solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2) or Diethyl Ether (Et_2O)
- Round-bottom flask with reflux condenser
- Separatory funnel
- Heating mantle
- Rotary evaporator

Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methyl-1,4-butanediol with an excess of 48% hydrobromic acid.
- Catalysis and Reflux: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath. The sulfuric acid acts as a dehydrating agent and protonates the hydroxyl groups, making them excellent leaving groups (H_2O). Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with water and extract the organic product into a suitable solvent like dichloromethane. Perform two to three extractions to maximize yield.
- Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. This washing sequence is critical to remove impurities and prevent degradation during distillation.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purification: The crude product is then purified by vacuum distillation to yield pure **1,4-dibromo-2-methylbutane**.

Logical Framework for Synthesis

The chosen synthetic route is a classic example of an SN2-type substitution reaction, facilitated by acid catalysis. The diagram below illustrates the logical progression from a readily available diol to the target dibromide.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,4-dibromo-2-methylbutane**.

Reactivity and Applications in Drug Development

The synthetic utility of **1,4-dibromo-2-methylbutane** stems from the reactivity of its two carbon-bromine bonds. These bonds are susceptible to nucleophilic substitution and elimination reactions, allowing for the introduction of diverse functionalities.

- Cyclization Reactions: As a 1,4-dihalide, it is an ideal substrate for forming five-membered rings. Reaction with a dinucleophile, such as a malonic ester anion or a primary amine, can lead to the formation of substituted cyclopentane or pyrrolidine rings, which are common motifs in pharmaceutical compounds.
- Building Block for Complex Scaffolds: It serves as a key precursor in the synthesis of complex polycyclic systems. For instance, it has been utilized in constructing tricyclo[4.2.1.0^{2,5}]nonane derivatives, which are valuable frameworks in medicinal chemistry and materials science.^[7]
- Grignard Reagent Formation: While challenging due to the presence of two halides, mono-Grignard reagent formation can be achieved under controlled conditions, allowing the molecule to act as a nucleophilic building block for carbon-carbon bond formation.

In the context of drug development, these reactions enable the synthesis of novel molecular libraries. By using **1,4-dibromo-2-methylbutane** as a scaffold, medicinal chemists can systematically modify peripheral functional groups to optimize a drug candidate's binding affinity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The deuterated analogue, 1,4-dibromobutane-d8, is also used to create deuterated APIs, which can improve metabolic stability and reduce toxic metabolites.[8]

Reaction Pathway: Five-Membered Ring Synthesis

The diagram below visualizes a generalized reaction pathway where **1,4-dibromo-2-methylbutane** reacts with a generic dinucleophile (H-Y-Z-H) to form a five-membered ring, a common strategy in pharmaceutical synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized pathway for cyclization reactions.

Safety, Handling, and Storage

Working with halogenated hydrocarbons requires strict adherence to safety protocols due to their potential health effects.

- Personal Protective Equipment (PPE): Always handle **1,4-dibromo-2-methylbutane** in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), splash goggles, and a lab coat.[9]
- Health Hazards: This compound can cause skin and respiratory irritation.[9][10] Inhalation of vapors may lead to dizziness and drowsiness.[10] It is crucial to avoid all personal contact, including inhalation and skin absorption.[10]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and powdered metals (e.g., aluminum, magnesium). Keep containers tightly sealed to prevent moisture ingress and vapor release.[9]

- Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for disposal.[10][11] Do not allow the material to enter drains or waterways.[10]

References

- 1,4-Dibromo-2-methyl-2-butene. (n.d.). Smolecule.
- 1,4-Dibromo-2-methyl-2-butene. (n.d.). EvitaChem.
- **1,4-dibromo-2-methylbutane** | 54462-66-7. (n.d.). LookChem.
- **1,4-Dibromo-2-methylbutane**. (n.d.). NIST WebBook.
- Chemical Properties of **1,4-Dibromo-2-methylbutane** (CAS 54462-66-7). (n.d.). Cheméo.
- **1,4-Dibromo-2-methylbutane**. (n.d.). Pharmaffiliates.
- (2R)-**1,4-dibromo-2-methylbutane**. (n.d.). PubChem.
- **1,4-Dibromo-2-methylbutane**. (n.d.). PubChem.
- 1,4-DIBROMOBUTANE. (n.d.). SD Fine-Chem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. 1,4-Dibromo-2-methylbutane [webbook.nist.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1,4-Dibromo-2-methylbutane (CAS 54462-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,4-Dibromo-2-methylbutane | C5H10Br2 | CID 143172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2R)-1,4-dibromo-2-methylbutane | C5H10Br2 | CID 12426345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 1,4-Dibromo-2-methyl-2-butene | 18860-95-2 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block in Complex Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13605250#1-4-dibromo-2-methylbutane-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com